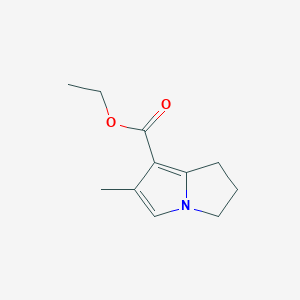
Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family Pyrrolizines are bicyclic structures containing a five-membered nitrogen-containing ring fused to another five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves a [2+3] cycloaddition reaction. One common method involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained . This method is advantageous due to its simplicity and the stable nature of the resulting spirans.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
Ketorolac: A pyrrolizine derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Licofelone: Another pyrrolizine derivative with anti-inflammatory and analgesic properties.
Uniqueness
Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other pyrrolizine derivatives.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-8(2)7-12-6-4-5-9(10)12/h7H,3-6H2,1-2H3 |
InChIキー |
AJBIROVQYVHEQU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2CCCN2C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


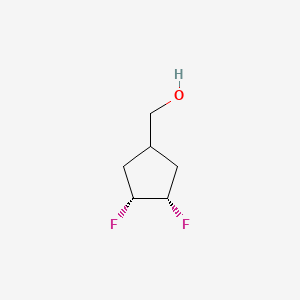


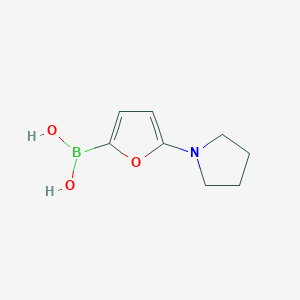
![tert-Butyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13337921.png)

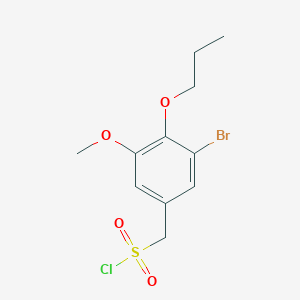
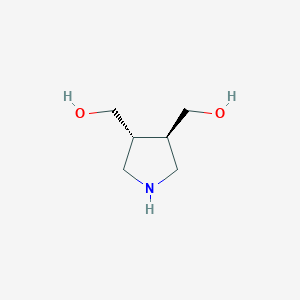
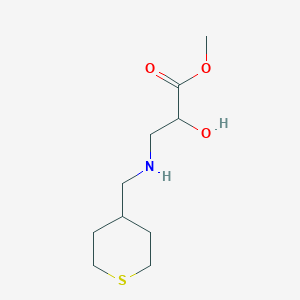
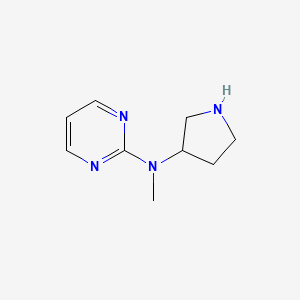
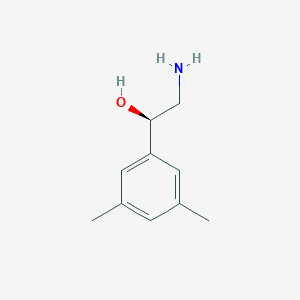
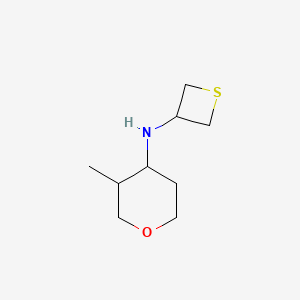
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)

